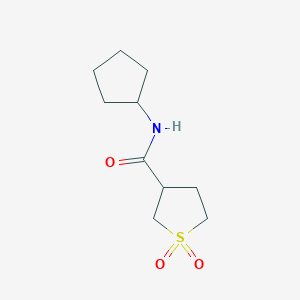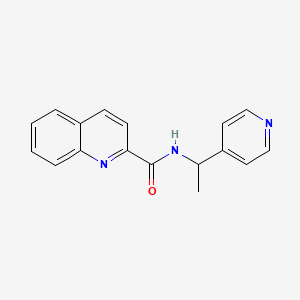
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide, also known as CPDTC, is a synthetic compound that has been extensively studied for its potential pharmacological properties. CPDTC belongs to the class of thiolactams, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-1,1-dioxothiolane-3-carboxamide is not fully understood. However, it has been suggested that N-cyclopentyl-1,1-dioxothiolane-3-carboxamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has also been shown to modulate the expression of certain genes involved in inflammation and cell cycle regulation.
Biochemical and Physiological Effects:
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has also been shown to reduce inflammation and oxidative stress. In addition, N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-cyclopentyl-1,1-dioxothiolane-3-carboxamide is its broad range of pharmacological activities. N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has been shown to exhibit antiviral, anticancer, and anti-inflammatory activities, making it a potentially useful compound for the treatment of a variety of diseases. However, one of the limitations of N-cyclopentyl-1,1-dioxothiolane-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on N-cyclopentyl-1,1-dioxothiolane-3-carboxamide should focus on elucidating its mechanism of action and identifying its molecular targets. In addition, further studies are needed to determine the optimal dosage and administration route for N-cyclopentyl-1,1-dioxothiolane-3-carboxamide. Future research should also explore the potential use of N-cyclopentyl-1,1-dioxothiolane-3-carboxamide in combination with other drugs for the treatment of various diseases. Finally, research should focus on the development of more efficient synthesis methods for N-cyclopentyl-1,1-dioxothiolane-3-carboxamide to improve its yield and purity.
Conclusion:
In conclusion, N-cyclopentyl-1,1-dioxothiolane-3-carboxamide is a synthetic compound that has been extensively studied for its potential pharmacological properties. N-cyclopentyl-1,1-dioxothiolane-3-carboxamide exhibits a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory activities. However, further research is needed to fully understand the mechanism of action of N-cyclopentyl-1,1-dioxothiolane-3-carboxamide and its potential use in the treatment of various diseases.
Métodos De Síntesis
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide can be synthesized using a variety of methods, including the reaction of cyclopentanone with thiourea in the presence of an acid catalyst. Another method involves the reaction of cyclopentanone with thiocyanate followed by reduction with sodium borohydride. The yield of the synthesis method varies depending on the reaction conditions used.
Aplicaciones Científicas De Investigación
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has been extensively studied for its potential pharmacological properties. It has been shown to exhibit antiviral, anticancer, and anti-inflammatory activities. N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c12-10(11-9-3-1-2-4-9)8-5-6-15(13,14)7-8/h8-9H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLFUMDYWYZJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[Cycloheptyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457597.png)
![3-[3-[(3-Bromophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-yl]propanamide](/img/structure/B7457605.png)
![(2E)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-4-hydroxy-3H-inden-1-one](/img/structure/B7457622.png)

![N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7457625.png)
![N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B7457639.png)
![(2-fluorophenyl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7457643.png)
![Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457645.png)

![2-[[2-(Dimethylamino)-2-(2-methoxyphenyl)ethyl]amino]-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7457657.png)



![(3-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457706.png)